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Introduction: Ningetinib Tosylate (CT-053PTSA) is an orally bioavailable small molecule
tyrosine kinase inhibitor (TKI) demonstrating potent activity against a range of receptor tyrosine
kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. This technical guide
provides a comprehensive overview of the preclinical and early clinical data on Ningetinib
Tosylate, with a focus on its mechanism of action, experimental validation, and preliminary
clinical profile.

Mechanism of Action: Multi-Targeted Kinase
Inhibition

Ningetinib Tosylate functions as a multi-targeted TKI, competitively binding to the ATP-binding
pocket of several key RTKs, thereby inhibiting their phosphorylation and downstream signaling.
[1] Its primary targets include c-MET (hepatocyte growth factor receptor), Vascular Endothelial
Growth Factor Receptor 2 (VEGFR2), AXL, MER, and Fms-like tyrosine kinase 3 (FLT3).[2]

The inhibition of these pathways disrupts critical cellular processes in cancer, including
proliferation, survival, angiogenesis, and invasion.[2]

Targeted Signaling Pathways
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The binding of Ningetinib Tosylate to its target kinases leads to the inhibition of several
downstream signaling cascades. Notably, in preclinical models, Ningetinib has been shown to
inhibit the phosphorylation of c-Met and its downstream effectors AKT and ERK1/2.[3] In the
context of FLT3-mutated acute myeloid leukemia (AML), Ningetinib inhibits the STAT5, AKT,
and ERK pathways.[4]
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Caption: Simplified signaling pathways inhibited by Ningetinib Tosylate.
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Preclinical Data
In Vitro Kinase and Cellular Activity

Ningetinib Tosylate has demonstrated potent inhibitory activity against its target kinases in
both biochemical and cell-based assays. The IC50 values, which represent the concentration of
the drug required to inhibit 50% of the target's activity, are summarized in the table below.

Target IC50 (nM) - Kinase Assay IC50 (nM) - Cellular Assay
c-MET 6.7[3] 7.0

VEGFR2 1.9[3] 1.1

AXL <1.0[3] 0.44

FLT3 8.6 15

MERTK 14

Data sourced from preclinical characterization studies.

In cell-based functional assays, Ningetinib Tosylate inhibited HGF and VEGF-stimulated
Human Umbilical Vein Endothelial Cell (HUVEC) proliferation with IC50 values of 8.6 nM and
6.3 nM, respectively.[3]

In Vivo Antitumor Efficacy

The antitumor activity of Ningetinib Tosylate has been evaluated in various xenograft models.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b560534?utm_src=pdf-body
https://www.medchemexpress.com/Ningetinib_Tosylate.html
https://www.medchemexpress.com/Ningetinib_Tosylate.html
https://www.medchemexpress.com/Ningetinib_Tosylate.html
https://www.benchchem.com/product/b560534?utm_src=pdf-body
https://www.medchemexpress.com/Ningetinib_Tosylate.html
https://www.benchchem.com/product/b560534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Model Type

Cell Line/Tumor

Treatment

Outcome

Glioblastoma

Xenograft

Us7MG

20 mg/kg/day (oral)

Prolonged median
survival time
(ILS=32%, p=0.003)
[3]

Gastric Cancer CDX

SNU-5, MKN-45

Not specified

Significant tumor
growth inhibition[5]

Gastric Cancer PDX

GA0046, GA3121

Not specified

Significant tumor
growth inhibition[5]

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; ILS: Increase in life-span.

Experimental Protocols
In Vivo Xenograft Studies

A general methodology for establishing and evaluating the efficacy of Ningetinib Tosylate in

xenograft models is outlined below.
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Caption: General workflow for in vivo xenograft studies.
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Methodology:

Cell Culture: Human tumor cell lines with high expression of target kinases (e.g., SNU-5 and
MKN-45 for c-MET) are cultured under standard conditions.[5]

Animal Model: Female BALB/cA nude mice (5-6 weeks old) are typically used.[5]

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of
each mouse. For patient-derived xenografts (PDX), tumor fragments are directly implanted.

[5]

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and
control groups. Ningetinib Tosylate is administered orally, while the control group receives a
vehicle solution.

Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight
and general health are also monitored. The primary endpoint is typically tumor growth
inhibition or an increase in survival time.

Phase | Clinical Trial Data

A first-in-human, open-label, single-arm, dose-escalation (3+3 design) Phase | clinical trial was
conducted to evaluate the safety, tolerability, and pharmacokinetics of Ningetinib Tosylate in
patients with advanced solid tumors (NCT04577703).[3]

Patient Demographics and Dosing

o Number of Patients: 20

e Dose Cohorts: 15 mg, 30 mg, 60 mg, 100 mg, and 150 mg, administered once daily (QD).

Safety and Tolerability

e Maximum Tolerated Dose (MTD): 100 mg QD.

e Dose-Limiting Toxicities (DLTs): Observed in 3 patients (1 in the 100 mg cohort and 2 in the
150 mg cohort).
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e Most Common Treatment-Related Adverse Events (TRAES):
o Transaminase elevation (65%)
o Leukopenia (45%)

o Neutropenia (35%)

Pharmacokinetics

Ningetinib Tosylate was rapidly absorbed following oral administration. The maximum plasma
concentration (Cmax) and the area under the curve (AUC) increased proportionally with the

dose.
AUCO0-24h AUCO0-24h
Cmax (ng/mL) Cmax (ng/mL)
Dose (ngh/mL) - Day (ngh/mL) - Day
-Day 1 - Day 28
1 28
60 mg ~1500 ~15000 ~2000 ~25000
100 mg ~2500 ~25000 ~3000 ~40000

Approximate values based on published graphical data.

Metabolism: Ningetinib Tosylate is primarily metabolized by cytochrome P450 enzymes,
including CYP1A1, CYP1B1, CYP2C9, and CYP3A4.[1] The main metabolite is the N-
demethylated form (M1).[1]

Antitumor Activity

Of the 17 patients evaluable for tumor response, 29.4% achieved stable disease.

Conclusion

Ningetinib Tosylate is a promising multi-targeted tyrosine kinase inhibitor with potent
preclinical activity against several key oncogenic drivers. The results from the Phase | clinical
trial in patients with advanced solid tumors indicate a manageable safety profile and establish a
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recommended dose for further investigation. Ongoing and future studies will continue to define
the therapeutic potential of Ningetinib Tosylate in various cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Ningetinib Tosylate: A Multi-Targeted Tyrosine Kinase
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

